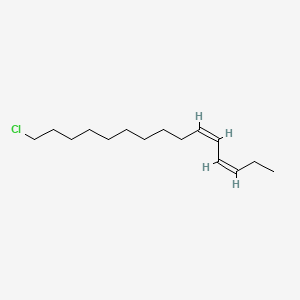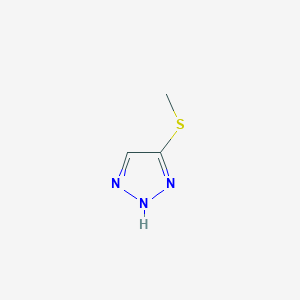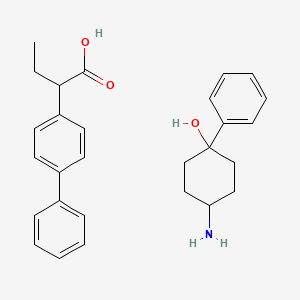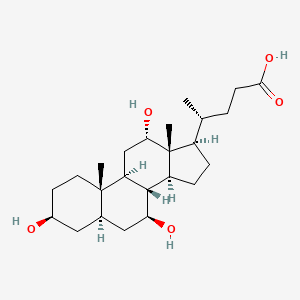
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate is a complex organic compound that features a unique combination of functional groups, including a dimethylamino group, a methoxybenzyl group, and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Formation of the Acrylate Moiety: The acrylate moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and an active methylene compound in the presence of a base.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound under appropriate reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxybenzyl group using appropriate nucleophiles.
Addition: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Addition: Bromine in carbon tetrachloride for electrophilic addition.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives.
Addition: Formation of dibromo or dihydro derivatives.
Applications De Recherche Scientifique
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of tetrazole-containing molecules with biological targets.
Mécanisme D'action
The mechanism of action of (E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetrazole ring can act as a bioisostere for carboxylic acids, enhancing binding affinity to certain enzymes or receptors. The methoxybenzyl group can contribute to the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-ethyl 3-(dimethylamino)-2-(1-benzyl-1H-tetrazol-5-yl)acrylate: Lacks the methoxy group, which may affect its binding affinity and solubility.
(E)-ethyl 3-(dimethylamino)-2-(1-(4-chlorobenzyl)-1H-tetrazol-5-yl)acrylate: Contains a chloro group instead of a methoxy group, potentially altering its electronic properties and reactivity.
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methylbenzyl)-1H-tetrazol-5-yl)acrylate: Contains a methyl group, which may influence its steric and hydrophobic interactions.
Uniqueness
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate is unique due to the presence of the methoxy group, which can enhance its electronic properties and potentially improve its pharmacokinetic profile. The combination of the dimethylamino group, tetrazole ring, and methoxybenzyl group provides a versatile scaffold for the development of novel compounds with diverse biological activities.
Propriétés
Formule moléculaire |
C16H21N5O3 |
|---|---|
Poids moléculaire |
331.37 g/mol |
Nom IUPAC |
ethyl (E)-3-(dimethylamino)-2-[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]prop-2-enoate |
InChI |
InChI=1S/C16H21N5O3/c1-5-24-16(22)14(11-20(2)3)15-17-18-19-21(15)10-12-6-8-13(23-4)9-7-12/h6-9,11H,5,10H2,1-4H3/b14-11+ |
Clé InChI |
FYHBRSLSDIIWFL-SDNWHVSQSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/N(C)C)/C1=NN=NN1CC2=CC=C(C=C2)OC |
SMILES canonique |
CCOC(=O)C(=CN(C)C)C1=NN=NN1CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


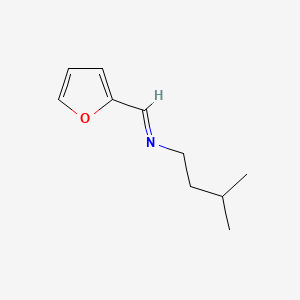
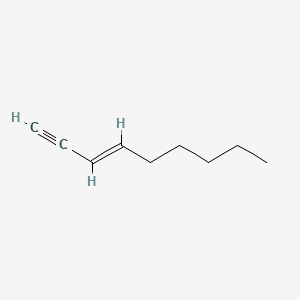
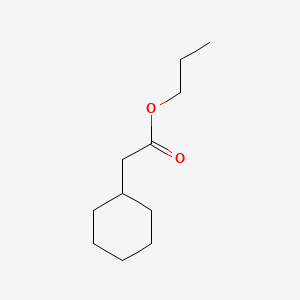
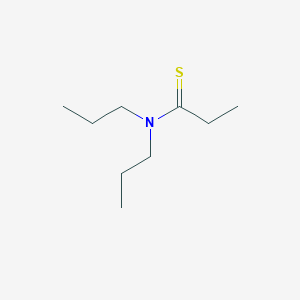
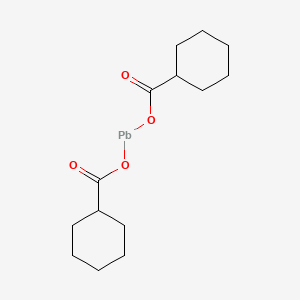
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)

![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)
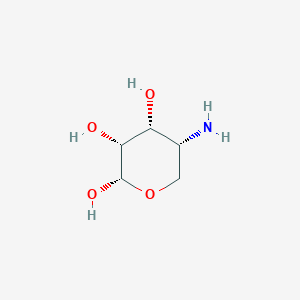
![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)
